

An In-depth Technical Guide to 4-Bromo-5-methylpicolinaldehyde

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Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinaldehyde

Cat. No.: B592004

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Bromo-5-methylpicolinaldehyde** (CAS No: 1196157-14-8), a substituted pyridine derivative. It serves as a crucial building block in synthetic chemistry, particularly in the development of novel therapeutic agents. This guide covers its chemical structure, physicochemical properties, a proposed synthetic pathway, and its applications in medicinal chemistry.

Chemical Identity and Structure

4-Bromo-5-methylpicolinaldehyde, also known as 4-bromo-5-methylpyridine-2-carbaldehyde, is a heterocyclic aromatic aldehyde. The structure consists of a pyridine ring substituted with a bromo group at the 4-position, a methyl group at the 5-position, and an aldehyde (formyl) group at the 2-position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

- Chemical Formula: C₇H₆BrNO[1]
- IUPAC Name: 4-bromo-5-methylpyridine-2-carbaldehyde
- CAS Number: 1196157-14-8[1]
- Molecular Weight: 200.03 g/mol [1]

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- Structure:

Physicochemical and Spectroscopic Data

Quantitative data for **4-Bromo-5-methylpicolinaldehyde** is primarily based on predicted values from computational models, with some information available from chemical suppliers. It is typically supplied as a solid.[1]

Property	Value	Data Type
Molecular Formula	C ₇ H ₆ BrNO	Confirmed
Molecular Weight	200.03	Calculated
Physical Form	Solid	Experimental
Boiling Point	268.0 ± 35.0 °C at 760 mmHg	Predicted
Density	1.577 ± 0.06 g/cm ³	Predicted
pKa	2.07 ± 0.10	Predicted
LogP	1.7	Predicted
Storage Temperature	Inert atmosphere, 2-8°C	Recommended

Note: While several suppliers indicate the availability of NMR, HPLC, and LC-MS data, specific experimental spectra are not publicly available.[2]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-Bromo-5-methylpicolinaldehyde** is not readily available in public literature. However, a logical synthetic route can be proposed based on established organometallic and pyridine chemistry, drawing parallels from the synthesis of its isomer, 5-bromo-4-methyl-pyridine-3-carbaldehyde, as detailed in patent US20060116519A1.[3]

The proposed pathway involves a halogen-lithium exchange on a dibrominated precursor, followed by formylation.

Hypothetical Experimental Protocol:

- Precursor Preparation: The synthesis would likely start from 2,4-dibromo-5-methylpyridine.
- Lithiation: The precursor (1.0 eq) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a very low temperature (e.g., -100 °C) under an inert argon atmosphere.
- Halogen-Lithium Exchange: A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.0 eq) is added dropwise. The higher reactivity of the bromine at the 4-position should favor selective lithiation at this site.
- Formylation: Anhydrous N,N-Dimethylformamide (DMF, >1.5 eq) is added to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the carbonyl carbon of DMF.
- Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product would be purified by column chromatography to yield the final aldehyde.

The following diagram illustrates this proposed experimental workflow.



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Caption: A proposed workflow for the synthesis of **4-Bromo-5-methylpicolinaldehyde**.

Reactivity and Applications in Drug Discovery

The chemical reactivity of **4-Bromo-5-methylpicolinaldehyde** is dictated by its three key functional groups: the aldehyde, the bromo substituent, and the pyridine nitrogen.

Caption: Key reactive sites and potential transformations of the molecule.

- **Aldehyde Group:** This group is susceptible to nucleophilic attack and is a key handle for building molecular complexity. It can readily undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions.
- **Bromo Group:** The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions.
- **Pyridine Nitrogen:** The basic nitrogen atom can be protonated to form salts or act as a ligand to coordinate with metal centers in catalysts or metallodrugs.

The primary documented application of **4-Bromo-5-methylpicolinaldehyde** is as a key reagent in the synthesis of voltage-gated sodium channel (Nav) modulators.^[4] These channels are critical in the propagation of action potentials in excitable cells, and their modulation is a key strategy in drug development for treating a range of conditions including epilepsy, cardiac arrhythmias, neuropathic pain, and other neurological disorders. The unique substitution pattern of this aldehyde allows for the precise construction of complex molecules designed to interact with specific subtypes of sodium channels.

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